molecular formula C20H25FN2 B5815927 N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine

N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine

Cat. No. B5815927
M. Wt: 312.4 g/mol
InChI Key: DEOXVDKEGOJWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It was first synthesized in 2012 by Pfizer Inc. as a potential drug candidate for the treatment of pain and inflammation. FUB-PB-22 has been found to have high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids.

Mechanism of Action

N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine binds to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. It has been found to have a high affinity for these receptors, which leads to its potent effects on the brain. N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has also been found to have partial agonist activity at the CB1 receptor, which means that it can activate the receptor to a certain degree but not fully.
Biochemical and Physiological Effects:
N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has been found to produce a range of biochemical and physiological effects in the body. It has been shown to increase dopamine levels in the brain, which can lead to feelings of euphoria and pleasure. N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has also been found to affect heart rate and blood pressure, which can be dangerous in high doses. Other effects of N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine include impaired memory and cognition, anxiety, and paranoia.

Advantages and Limitations for Lab Experiments

N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has several advantages for use in lab experiments. It is a highly potent synthetic cannabinoid that can produce consistent and reproducible effects in animals. N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has several limitations as well. It is a Schedule I controlled substance in the United States, which means that it is illegal to possess or distribute without a license. This can make it difficult for researchers to obtain and use N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine in their experiments. Additionally, N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has been found to have significant health risks, which can make it dangerous to handle and use in the lab.

Future Directions

There are several future directions for research on N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids that have fewer side effects and health risks than existing compounds. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and body. This research could help to inform public policy and regulation of these compounds. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of pain and inflammation.

Synthesis Methods

The synthesis of N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine involves the reaction of 3-fluorobenzyl chloride with 1-(2-phenylethyl)-4-piperidinone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine. This synthesis method has been optimized to produce high yields of N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine with minimal impurities.

Scientific Research Applications

N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been found to have similar effects to other synthetic cannabinoids such as JWH-018 and AM-2201, which are known to produce psychoactive effects in humans. N-(3-fluorobenzyl)-1-(2-phenylethyl)-4-piperidinamine has been used in animal studies to investigate its effects on behavior, cognition, and addiction.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2/c21-19-8-4-7-18(15-19)16-22-20-10-13-23(14-11-20)12-9-17-5-2-1-3-6-17/h1-8,15,20,22H,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOXVDKEGOJWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC(=CC=C2)F)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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